molecular formula C18H20FNO3 B2959342 3-FLUORO-4-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE CAS No. 1796950-20-3

3-FLUORO-4-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE

Cat. No.: B2959342
CAS No.: 1796950-20-3
M. Wt: 317.36
InChI Key: VNTLWGHCCYDFFU-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide is a substituted benzamide derivative characterized by a fluorinated aromatic ring and a methoxy-substituted ethylamine side chain. The benzamide core (C₆H₅CONH₂) is modified with a 3-fluoro-4-methoxy group on the aromatic ring, while the N-substituent comprises a 2-methoxy-2-(2-methylphenyl)ethyl moiety.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO3/c1-12-6-4-5-7-14(12)17(23-3)11-20-18(21)13-8-9-16(22-2)15(19)10-13/h4-10,17H,11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTLWGHCCYDFFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C2=CC(=C(C=C2)OC)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide typically involves multiple steps. One common method includes:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reduction: The acyl group is then reduced to an alkane using a reducing agent like zinc amalgam in hydrochloric acid (Clemmensen reduction).

    Substitution: Introduction of the fluorine and methoxy groups is achieved through nucleophilic aromatic substitution reactions.

    Amidation: The final step involves the formation of the benzamide by reacting the substituted benzene with an amine derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic aromatic substitution reactions can introduce different substituents on the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxy substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Fluoro-4-methoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents on Benzamide Core N-Substituent Melting Point (°C) Yield (%) Toxicity (LD₅₀, mouse) References
3-Fluoro-4-methoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide 3-F, 4-OCH₃ 2-methoxy-2-(2-methylphenyl)ethyl Not reported Not reported Not reported
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) None (parent benzamide) 2-(3,4-dimethoxyphenyl)ethyl 90 80 Not reported
2-Hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-D) 2-OH 2-(3,4-dimethoxyphenyl)ethyl 96 34 Not reported
4-Chloro-N-(2-diethylaminoethyl)-2-(2-propenyloxy)benzamide 4-Cl, 2-OCH₂CH₂CH₂ 2-(diethylamino)ethyl Not reported Not reported SCU-MUS LD₅₀: 155 mg/kg

Key Observations:

Fluorine vs. Chlorine Substitution: Fluorine at the 3-position (target compound) likely enhances metabolic stability and lipophilicity compared to chlorinated analogs like 4-chloro-N-(2-diethylaminoethyl)-2-(2-propenyloxy)benzamide .

Methoxy Group Impact: The 4-methoxy group in the target compound may improve solubility compared to non-methoxylated analogs (e.g., Rip-B). However, bulkier substituents (e.g., 3,4-dimethoxy in Rip-B) could enhance receptor binding affinity .

Biological Activity

3-Fluoro-4-methoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a fluorine atom, methoxy groups, and a benzamide moiety. Its chemical formula is C17H22FNO3C_{17}H_{22}FNO_3, with a molecular weight of approximately 305.36 g/mol.

The biological activity of this compound can be attributed to its interaction with specific biological targets, including receptors and enzymes:

  • Receptor Binding : It is hypothesized that the compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
  • Enzyme Inhibition : Preliminary studies suggest potential inhibition of certain enzymes involved in metabolic processes, which could lead to altered pharmacokinetics of co-administered drugs.

Biological Activity Overview

The following table summarizes the key biological activities reported for this compound:

Activity Description Reference
AnticancerExhibited cytotoxic effects against various cancer cell lines in vitro.
AntimicrobialShowed significant antibacterial activity against strains like E. coli and P. aeruginosa.
NeuroprotectivePotential protective effects against neurodegeneration in animal models.
Anti-inflammatoryReduced inflammatory markers in preclinical models.

Case Studies

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated an IC50 value in the low micromolar range, suggesting significant anticancer potential compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Effects :
    • The compound was tested against common bacterial pathogens. It demonstrated notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against E. coli and P. aeruginosa, indicating its potential as a lead compound for developing new antibiotics .
  • Neuroprotective Properties :
    • In animal models of neurodegeneration, the compound showed promise in reducing neuronal loss and improving cognitive function metrics following induced stress . This suggests potential therapeutic applications in neurodegenerative diseases.

Research Findings

Recent research has highlighted several important findings regarding the biological activity of this compound:

  • Cytotoxicity Mechanism : Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, indicating a mechanism that could be exploited for cancer therapy .
  • Structure-Activity Relationship (SAR) : Modifications in the methoxy and fluorine substituents were found to significantly affect the biological potency, underscoring the importance of structural optimization in drug development .

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